molecular formula C10H6N4O4S B1680213 NSC-311068 CAS No. 73768-68-0

NSC-311068

Cat. No.: B1680213
CAS No.: 73768-68-0
M. Wt: 278.25 g/mol
InChI Key: SLHSCOLZKJZFFU-UHFFFAOYSA-N
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Description

NSC-311068: is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted at the 4-position with a thio group attached to a 2,4-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC-311068 typically involves the nucleophilic substitution reaction of a pyrimidine derivative with a 2,4-dinitrophenyl thio compound. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The reaction may require a base such as potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: NSC-311068 can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: NSC-311068 is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The dinitrophenyl group is known for its ability to form stable complexes with proteins, making it useful in biochemical assays.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their antimicrobial, antiviral, and anticancer properties. The presence of the dinitrophenyl group may enhance the compound’s ability to interact with biological targets.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of NSC-311068 involves its interaction with molecular targets through its thio and dinitrophenyl groups. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the dinitrophenyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

  • Pyrimidine, 4-[(2,4-dinitrophenyl)amino]-
  • Pyrimidine, 4-[(2,4-dinitrophenyl)oxy]-
  • Pyrimidine, 4-[(2,4-dinitrophenyl)methyl]-

Comparison: NSC-311068 is unique due to the presence of the thio group, which imparts distinct chemical reactivity compared to its amino, oxy, and methyl analogs. The thio group can participate in specific reactions such as thiol-disulfide exchange, which is not possible with the other substituents. This unique reactivity makes this compound a valuable compound in both synthetic and biological applications.

Properties

CAS No.

73768-68-0

Molecular Formula

C10H6N4O4S

Molecular Weight

278.25 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)sulfanylpyrimidine

InChI

InChI=1S/C10H6N4O4S/c15-13(16)7-1-2-9(8(5-7)14(17)18)19-10-3-4-11-6-12-10/h1-6H

InChI Key

SLHSCOLZKJZFFU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC=C2

Appearance

Solid powder

73768-68-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-311068;  NSC 311068;  NSC311068

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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